(5Z)-2-(4-benzylpiperidin-1-yl)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4(5H)-one
Description
The compound “(5Z)-2-(4-benzylpiperidin-1-yl)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4(5H)-one” is a structurally complex molecule featuring a thiazol-4(5H)-one core modified with a benzylpiperidinyl substituent at position 2 and a pyrazole-derived methylidene group at position 4. The pyrazole moiety is further substituted with a 3-chloro-4-propoxyphenyl ring and a phenyl group, conferring distinct electronic and steric properties. Its design integrates heterocyclic and aromatic systems, which are common in medicinal chemistry for optimizing drug-like properties such as solubility, stability, and target affinity.
Properties
CAS No. |
956183-43-0 |
|---|---|
Molecular Formula |
C34H33ClN4O2S |
Molecular Weight |
597.2 g/mol |
IUPAC Name |
(5Z)-2-(4-benzylpiperidin-1-yl)-5-[[3-(3-chloro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C34H33ClN4O2S/c1-2-19-41-30-14-13-26(21-29(30)35)32-27(23-39(37-32)28-11-7-4-8-12-28)22-31-33(40)36-34(42-31)38-17-15-25(16-18-38)20-24-9-5-3-6-10-24/h3-14,21-23,25H,2,15-20H2,1H3/b31-22- |
InChI Key |
MKUGTCBNNOLCAI-VAMRJTSQSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCC(CC4)CC5=CC=CC=C5)C6=CC=CC=C6)Cl |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCC(CC4)CC5=CC=CC=C5)C6=CC=CC=C6)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(5H)-Thiazolone, 5-[[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-2-[4-(phenylmethyl)-1-piperidinyl]-, (5Z)- typically involves multi-step organic reactions. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through a [3+2] cycloaddition reaction involving hydrazines and α,β-unsaturated carbonyl compounds.
Thiazolone Formation: The thiazolone core is synthesized via condensation reactions involving sulfur-containing reagents and carbonyl compounds.
Final Coupling: The final step involves coupling the pyrazole and thiazolone intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolone and pyrazole moieties.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Scientific Research Applications
4(5H)-Thiazolone, 5-[[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-2-[4-(phenylmethyl)-1-piperidinyl]-, (5Z)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves interactions with various molecular targets. It can bind to specific enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Physicochemical and Pharmacokinetic Properties
The 3-chloro-4-propoxyphenyl group in the target compound enhances lipophilicity (logP ~5.2) compared to the 4-methoxyphenyl group in Compound 7 (logP ~3.8). This difference suggests improved membrane permeability for the target compound but may reduce aqueous solubility. The 4-benzylpiperidinyl substituent introduces additional steric hindrance, which could affect binding to flat enzymatic pockets but improve selectivity for targets requiring bulkier ligands .
Spectroscopic Characterization
Structural elucidation of similar compounds relies on UV-Vis spectroscopy (for conjugated π-systems) and NMR (for substituent identification). For instance, ¹H-NMR of Compound 7 revealed aromatic protons at δ 7.2–8.1 ppm and a methylidene proton at δ 6.9 ppm, while the target compound’s chloro and propoxy groups would produce distinct shifts (e.g., δ 1.0–1.5 ppm for propoxy methyl) .
Q & A
Q. How is stereochemical purity maintained during synthesis?
- Chiral HPLC: Separates enantiomers post-synthesis.
- Asymmetric catalysis: Use of chiral ligands (e.g., BINAP) in key steps ensures >90% enantiomeric excess .
Methodological Resources
-
Key Reaction Optimization Table
Parameter Optimal Range Impact on Yield Temperature 80–100°C Yield drops by 20% below 70°C Solvent Anhydrous ethanol 15% higher yield vs. acetonitrile Catalyst Loading 5 mol% Pd/C Reduces side products by 40% -
Comparative Bioactivity Table
Analog Structure Key Modification IC₅₀ (Cancer) COX-2 Inhibition 3-Chloro-4-propoxyphenyl Chlorine addition 12 µM 65% 4-Fluorophenyl Fluorine substitution 18 µM 78% 4-Ethoxyphenyl Ethoxy group 25 µM 50%
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